1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate
Overview
Description
1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solvation capabilities. These characteristics make it highly valuable in various scientific disciplines, including green chemistry, materials science, and electrochemistry .
Preparation Methods
The synthesis of 1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate typically involves the reaction of 1-butylimidazole with 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane to form the corresponding imidazolium salt. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product. The reaction conditions often include refluxing in an inert atmosphere to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles, leading to the formation of substituted imidazolium salts.
Oxidation and Reduction: It can participate in redox reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Complex Formation: It can form complexes with metals, which are useful in catalysis and material science.
Scientific Research Applications
1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate has a wide range of applications:
Green Chemistry: Used as an eco-friendly solvent to replace traditional volatile organic compounds, reducing environmental impact and enhancing chemical process efficiency.
Materials Science: Employed in the development of advanced materials, including electrolytes for batteries and supercapacitors, contributing to energy storage technology advancements.
Analytical Chemistry: Acts as a solvent and reagent, facilitating innovative analytical techniques and improving assay accuracy and sensitivity.
Electrochemistry: Utilized in the development of novel sensors and electrochemical devices.
Mechanism of Action
The compound exerts its effects primarily through its ionic nature, which allows it to interact with various molecular targets and pathways. Its high thermal stability and solvation capabilities enable it to stabilize reactive intermediates and enhance reaction rates. The specific molecular targets and pathways depend on the application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Compared to other ionic liquids, 1-Butyl-3-(1H,1H,2H,2H-perfluorooctyl)imidazolium hexafluorophosphate stands out due to its unique combination of low volatility, high thermal stability, and excellent solvation capabilities. Similar compounds include:
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Butyl-3-methylimidazolium dibutyl phosphate
- 1-Decyl-3-methylimidazolium chloride
These compounds share some properties but differ in their specific applications and performance characteristics.
Properties
IUPAC Name |
1-butyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazol-1-ium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F13N2.F6P/c1-2-3-5-29-7-8-30(9-29)6-4-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28;1-7(2,3,4,5)6/h7-9H,2-6H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWVKMRONQMDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F19N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585029 | |
Record name | 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313475-52-4 | |
Record name | 3-Butyl-1-((perfluorohexyl)eth-2-yl)-1H-imidazol-3-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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